

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Tissue Sections

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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

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Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of apoptosis. This document provides detailed application notes and protocols for the use of **(Asp)2-Rhodamine 110** in tissue sections to enable the in situ visualization and quantification of apoptosis. The methodology leverages the enzymatic activity of caspases to cleave the aspartic acid residues from the non-fluorescent **(Asp)2-Rhodamine 110**, releasing the highly fluorescent Rhodamine 110 molecule. This allows for the direct detection of apoptotic cells within the morphological context of the tissue.

Principle of the Assay

The **(Asp)2-Rhodamine 110** substrate is a bisamide derivative of Rhodamine 110, rendering it non-fluorescent. In the presence of active executioner caspases, the substrate is hydrolyzed in two successive steps. The initial cleavage of the first aspartic acid-rhodamine bond results in a monoamide intermediate with minimal fluorescence. Subsequent cleavage of the second bond liberates the Rhodamine 110 fluorophore, which exhibits a strong, green fluorescence upon excitation. This fluorescence signal is directly proportional to the level of caspase activity in the tissue.

Data Presentation

Table 1: Chemical and Spectroscopic Properties of **(Asp)2-Rhodamine 110** and Rhodamine 110

Property	(Asp)2-Rhodamine 110	Rhodamine 110 (Cleavage Product)
Molecular Formula	C28H26N4O9	C20H14N2O3
Molecular Weight	562.53 g/mol	330.34 g/mol
Appearance	Yellow to orange solid	Green solid
Solubility	Soluble in DMSO	Soluble in aqueous buffers
Fluorescence	Non-fluorescent	Fluorescent
Excitation Maximum	~499 nm	~499 nm
Emission Maximum	~521 nm	~521 nm

Table 2: Recommended Reagent Concentrations and Incubation Times (Starting Points for Optimization)

Parameter	Frozen Sections	Paraffin-Embedded Sections
(Asp)2-Rhodamine 110 Working Concentration	10 - 50 μ M	20 - 100 μ M
Incubation Buffer	Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)	Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)
Incubation Temperature	37°C	37°C
Incubation Time	30 - 60 minutes	60 - 120 minutes
Tissue Permeabilization	0.1% Triton X-100 or 0.1% Saponin in PBS (5-10 min)	0.1% Triton X-100 or 0.1% Saponin in PBS (10-15 min)

Experimental Protocols

I. Protocol for Frozen Tissue Sections

This protocol is recommended for preserving enzymatic activity.

1. Tissue Preparation a. Immediately snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen. b. Store frozen tissue blocks at -80°C until sectioning. c. Cut frozen sections at 5-10 μm thickness using a cryostat and mount them on positively charged slides. d. Air dry the sections for 30 minutes at room temperature.
2. Fixation a. Fix the sections in pre-chilled 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each.
3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for 5-10 minutes at room temperature to facilitate substrate entry. b. Wash the slides twice with PBS for 5 minutes each.
4. Staining with **(Asp)2-Rhodamine 110** a. Prepare the **(Asp)2-Rhodamine 110** staining solution by diluting a DMSO stock solution to a final concentration of 10-50 μM in Caspase Assay Buffer. b. Cover the tissue section with the staining solution and incubate in a humidified chamber at 37°C for 30-60 minutes, protected from light.
5. Counterstaining and Mounting a. Gently wash the slides three times with PBS for 5 minutes each. b. (Optional) Counterstain the nuclei with a suitable nuclear stain such as DAPI or Hoechst 33342. c. Mount the slides with an aqueous mounting medium.
6. Imaging a. Visualize the sections using a fluorescence microscope with appropriate filters for Rhodamine 110 (Excitation/Emission: $\sim 499/\sim 521$ nm).

II. Protocol for Paraffin-Embedded Tissue Sections

This protocol allows for excellent morphological preservation.

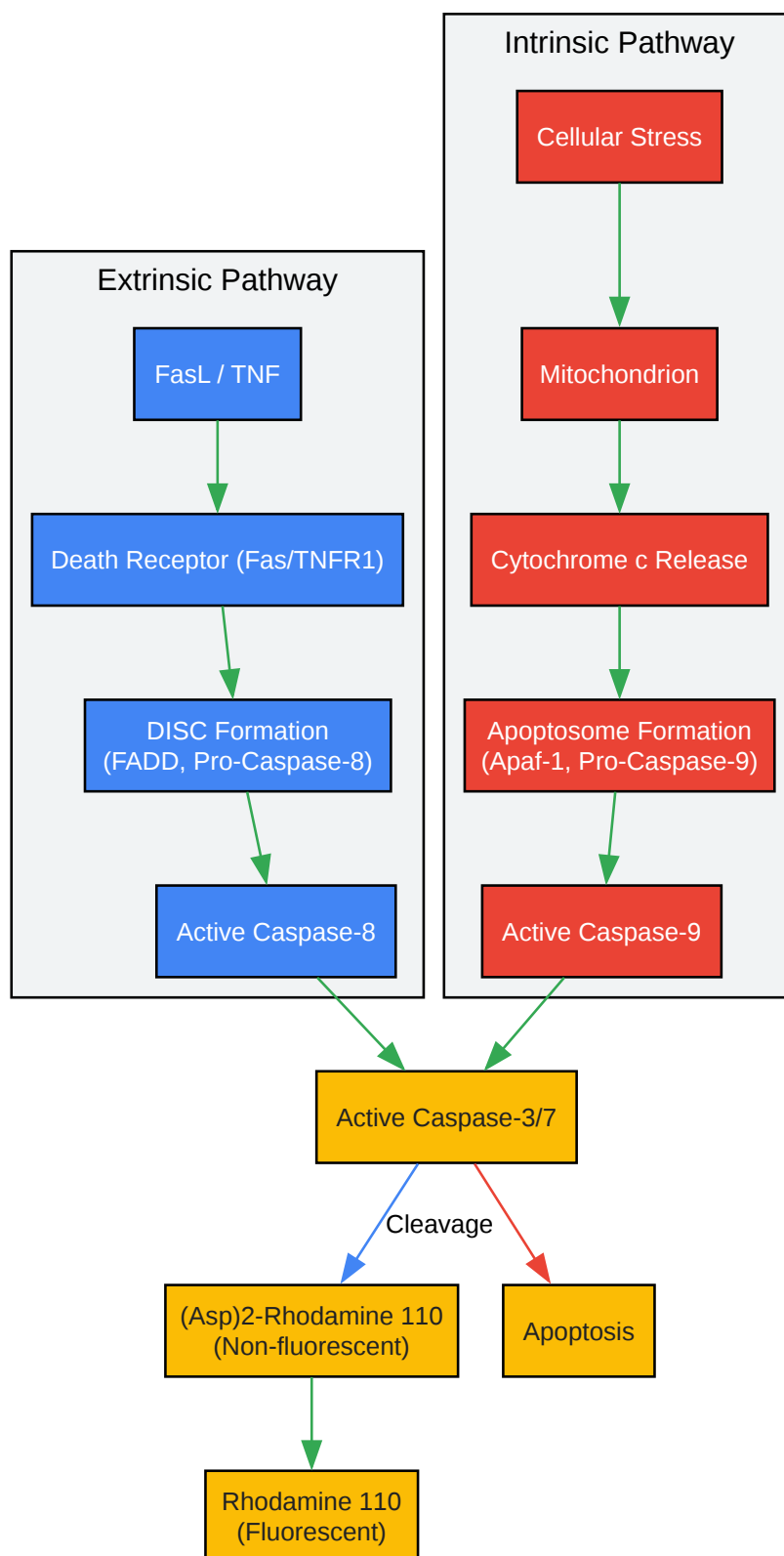
1. Deparaffinization and Rehydration a. Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse with deionized water for 5 minutes.

2. Antigen Retrieval (Recommended for improved enzyme accessibility) a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined empirically. b. Allow the slides to cool to room temperature and then wash with PBS.
3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for 10-15 minutes at room temperature. b. Wash the slides twice with PBS for 5 minutes each.
4. Staining with **(Asp)2-Rhodamine 110** a. Prepare the staining solution as described for frozen sections, using a working concentration of 20-100 μ M. b. Incubate the sections in a humidified chamber at 37°C for 60-120 minutes, protected from light.
5. Counterstaining, Mounting, and Imaging a. Follow steps I.5 and I.6 as for frozen sections.

III. Controls

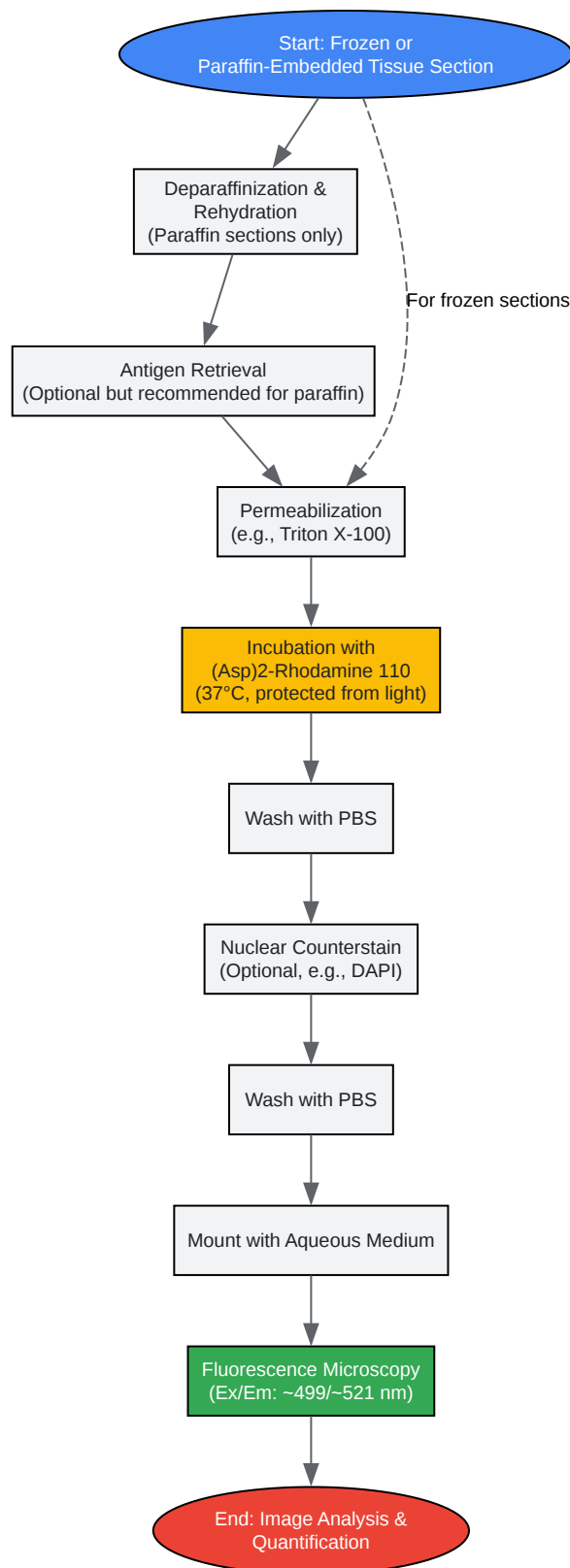
- Negative Control: Pre-incubate a tissue section with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30 minutes prior to adding the **(Asp)2-Rhodamine 110** staining solution. This should significantly reduce the fluorescence signal.
- Positive Control: Use a tissue section known to have high levels of apoptosis (e.g., from a model of ischemia-reperfusion injury or treated with a known apoptotic inducer).
- Autofluorescence Control: Image an unstained tissue section using the same filter set to assess the level of endogenous fluorescence.

Visualization of Pathways and Workflows



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Caption: Major Caspase Activation Pathways Leading to Apoptosis and Detection by **(Asp)2-Rhodamine 110**.



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Caption: Experimental Workflow for Staining Tissue Sections with **(Asp)2-Rhodamine 110**.

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